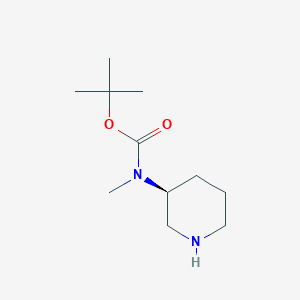

(S)-tert-Butyl methyl(piperidin-3-yl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-methyl-N-[(3S)-piperidin-3-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13(4)9-6-5-7-12-8-9/h9,12H,5-8H2,1-4H3/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTXNDTNDOHQMTI-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)C1CCCNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N(C)[C@H]1CCCNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60651734 | |

| Record name | tert-Butyl methyl[(3S)-piperidin-3-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60651734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

309962-63-8 | |

| Record name | tert-Butyl methyl[(3S)-piperidin-3-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60651734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(S)-tert-Butyl methyl(piperidin-3-yl)carbamate chemical properties

An In-depth Technical Guide to (S)-tert-Butyl methyl(piperidin-3-yl)carbamate

Executive Summary: this compound is a chiral piperidine derivative of significant interest in medicinal chemistry and pharmaceutical development. As a versatile synthetic building block, it incorporates a piperidine scaffold, a common motif in neurologically active compounds, and a Boc-protected secondary amine, facilitating multi-step synthetic campaigns. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic pathway, characteristic reactivity, and applications for researchers and drug development professionals. It is designed to be a foundational resource, synthesizing technical data with practical, field-proven insights to empower its effective use in the laboratory.

Introduction: The Strategic Value of Piperidine Scaffolds

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in the structure of numerous FDA-approved drugs. Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it an ideal framework for targeting a wide range of biological receptors. When incorporated into a chiral molecule such as this compound, it provides a stereochemically defined core for building complex and specific therapeutic agents. The presence of a tert-butoxycarbonyl (Boc) protecting group offers stability during synthetic manipulations and allows for controlled deprotection under specific acidic conditions, making it a highly valuable intermediate in the synthesis of novel pharmaceuticals.[1][2] This compound is particularly relevant for developing treatments for neurological disorders, where piperidine-containing molecules have a proven track record.[3]

Core Physicochemical and Structural Properties

This compound (CAS Number: 309962-63-8) is a bifunctional organic molecule featuring a secondary amine within the piperidine ring and a Boc-protected secondary amine at the C3-position.[4] This structure provides two distinct points for chemical modification, a key feature for its role as a synthetic intermediate.

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| IUPAC Name | tert-butyl N-methyl-N-[(3S)-piperidin-3-yl]carbamate | [4] |

| CAS Number | 309962-63-8 | [4] |

| Molecular Formula | C₁₁H₂₂N₂O₂ | [4] |

| Molecular Weight | 214.30 g/mol | [4] |

| Boiling Point | 288 °C (Predicted) | [5] |

| Density | 1.01 g/cm³ (Predicted) | [5] |

| Topological Polar Surface Area | 41.6 Ų | [4] |

| Storage Temperature | 2-8°C |[5] |

Spectroscopic Profile

While empirical spectroscopic data for this compound is not widely published, its structure allows for the prediction of key characteristic signals essential for its identification and quality control.

-

¹H-NMR: The spectrum is expected to show a characteristic singlet at approximately 1.4-1.5 ppm, integrating to 9H, which corresponds to the protons of the tert-butyl group. A singlet corresponding to the N-methyl group would appear around 2.7-2.9 ppm. The protons on the piperidine ring would present as a series of complex multiplets in the 1.5-3.5 ppm range. The proton on the piperidine nitrogen (NH) would likely appear as a broad singlet.

-

¹³C-NMR: Key signals would include the carbonyl carbon of the carbamate group at approximately 155 ppm. The quaternary carbon and the methyl carbons of the tert-butyl group are expected around 80 ppm and 28 ppm, respectively. The N-methyl carbon would be visible around 30-35 ppm, with the piperidine ring carbons appearing in the 25-55 ppm range.

-

IR Spectroscopy: A strong absorption band between 1680-1700 cm⁻¹ would be indicative of the C=O stretching vibration of the carbamate functional group. C-H stretching vibrations for the alkyl groups would be observed around 2850-3000 cm⁻¹. The N-H stretching of the secondary amine in the piperidine ring would appear as a moderate band in the 3300-3500 cm⁻¹ region.

-

Mass Spectrometry: The nominal mass of the molecule is 214.30. High-resolution mass spectrometry (HRMS) should confirm the exact mass of 214.1681, corresponding to the molecular formula C₁₁H₂₂N₂O₂.[4]

Synthesis and Manufacturing

A robust and scalable synthesis is critical for the utility of any chemical intermediate. While multiple routes can be envisioned, a practical approach involves the selective modification of a commercially available chiral precursor.

Retrosynthetic Analysis and Proposed Pathway

A logical synthetic strategy begins with a readily available chiral building block, (S)-3-aminopiperidine or its Boc-protected analogue. The key challenge is the selective N-methylation of the exocyclic amine without affecting the piperidine ring nitrogen. The following protocol outlines a plausible and efficient method starting from (S)-tert-butyl piperidin-3-ylcarbamate.

Recommended Experimental Protocol

Disclaimer: This protocol is a theoretical procedure based on established chemical principles and should be adapted and optimized under appropriate laboratory conditions by qualified personnel.

-

Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add (S)-tert-butyl piperidin-3-ylcarbamate (1.0 eq). Dissolve the starting material in anhydrous tetrahydrofuran (THF, ~0.2 M).

-

Deprotonation: Cool the solution to 0°C using an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise over 15 minutes. Causality Note: A strong, non-nucleophilic base is required to deprotonate the carbamate nitrogen, which is significantly less basic than the piperidine nitrogen, forming the corresponding anion.

-

Reaction Monitoring: Allow the reaction mixture to slowly warm to room temperature and stir for 1 hour. The evolution of hydrogen gas should cease, indicating complete anion formation.

-

N-Methylation: Cool the mixture back to 0°C and add methyl iodide (CH₃I, 1.5 eq) dropwise via syringe. Causality Note: Methyl iodide is a potent electrophile that undergoes an Sₙ2 reaction with the carbamate anion to form the desired N-methylated product.

-

Reaction Completion: Allow the reaction to stir at room temperature overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution at 0°C. Dilute with water and extract the product with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil via flash column chromatography on silica gel to yield the pure product.

Chemical Reactivity and Synthetic Utility

The utility of this compound stems from the orthogonal reactivity of its two nitrogen centers. The piperidine nitrogen is a nucleophilic secondary amine, while the exocyclic nitrogen is protected as a stable carbamate.

Reactivity of the Piperidine Nitrogen

The secondary amine within the piperidine ring is nucleophilic and readily undergoes a variety of standard transformations:

-

N-Alkylation and N-Arylation: It can be alkylated or arylated using electrophiles such as alkyl halides or aryl halides (e.g., Buchwald-Hartwig amination) to introduce diverse substituents.

-

N-Acylation and N-Sulfonylation: Reaction with acyl chlorides, sulfonyl chlorides, or anhydrides provides the corresponding amides and sulfonamides, which are common functionalities in drug molecules.

-

Reductive Amination: Condensation with aldehydes or ketones followed by reduction affords N-substituted derivatives, a powerful method for building molecular complexity.

Deprotection of the Carbamate Group

The Boc group is stable to a wide range of reaction conditions, including basic, reductive, and mildly acidic environments. However, it can be efficiently cleaved under strongly acidic conditions.

-

Acidolysis: Treatment with strong acids like trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrogen chloride (HCl) in an organic solvent (e.g., dioxane, methanol) at room temperature cleanly removes the Boc group, liberating the secondary methylamine functionality. This unmasks a new reactive handle for further synthetic elaboration.

Applications in Drug Discovery

This compound is a high-value intermediate for synthesizing complex pharmaceutical targets. Its stereochemistry is pre-defined, avoiding costly chiral separations later in a synthetic sequence. It serves as a precursor for molecules where a methylamino-substituted piperidine is a key pharmacophore.[6] Its applications span several therapeutic areas, including but not limited to:

-

Orexin Receptor Antagonists: For the treatment of insomnia and other sleep disorders.[6]

-

IRAK4 Inhibitors: Targeting interleukin-1 receptor-associated kinase 4 for autoimmune diseases.[6]

-

CNS-Active Agents: The piperidine core is a well-established scaffold for targeting receptors in the central nervous system.[3]

Safety, Handling, and Storage

Proper handling of all chemical reagents is paramount for laboratory safety. Based on GHS classifications for this compound and related structures, appropriate precautions must be taken.[4]

Table 2: GHS Hazard Information

| Hazard Class | Code | Statement | Source |

|---|---|---|---|

| Skin Corrosion/Irritation | H315 | Causes skin irritation | [4] |

| Serious Eye Damage/Irritation | H318 | Causes serious eye damage | [4] |

| Specific Target Organ Toxicity | H335 | May cause respiratory irritation |[4] |

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling this compound.[7]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors or aerosols. Avoid contact with skin, eyes, and clothing.[8][9]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and acids. Recommended storage is at 2-8°C.[5]

-

Spills: In case of a spill, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for chemical waste disposal.[9]

Conclusion

This compound is a strategically important chiral building block for modern drug discovery. Its defined stereochemistry, orthogonally reactive nitrogen centers, and the robust nature of the Boc protecting group provide chemists with a reliable and versatile tool for the synthesis of complex molecular architectures. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for leveraging its full potential in the development of next-generation therapeutics.

References

- 1. myuchem.com [myuchem.com]

- 2. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. tert-butyl N-methyl-N-[(3S)-piperidin-3-yl]carbamate | C11H22N2O2 | CID 28875358 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (S)-3-N-Boc-3-(methylamino)piperidine CAS#: 309962-63-8 [m.chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. cleanchemlab.com [cleanchemlab.com]

- 8. fishersci.ie [fishersci.ie]

- 9. kishida.co.jp [kishida.co.jp]

Foreword: The Significance of Chiral Piperidines in Modern Drug Discovery

An In-depth Technical Guide to the Structure Elucidation of (S)-tert-Butyl methyl(piperidin-3-yl)carbamate

The piperidine scaffold is a cornerstone in medicinal chemistry, present in a vast number of approved pharmaceuticals.[1] Its simple, six-membered heterocyclic structure allows for three-dimensional diversity, which is critical for molecular recognition and biological activity. When chirality is introduced, as in the case of this compound, the molecule gains the ability to interact with biological targets in a highly specific manner. This specificity can lead to enhanced potency, improved selectivity, and a better safety profile by minimizing off-target effects.[2]

This compound is a valuable chiral building block used in the synthesis of complex pharmaceutical agents, particularly those targeting the central nervous system.[3][4] Its structure combines a stereochemically defined piperidine ring with a tert-butoxycarbonyl (Boc) protecting group. The Boc group offers stability during multi-step syntheses and can be removed under mild conditions.[5]

This guide provides a comprehensive, multi-technique approach to the unambiguous structural elucidation of this key synthetic intermediate. We will delve into the causality behind the selection of analytical methods, interpret the resulting data, and present field-proven protocols to ensure the identity, purity, and stereochemical integrity of the compound.

Foundational Characterization: Molecular Identity

Before embarking on detailed structural analysis, the foundational properties of the molecule must be confirmed.

The core structure consists of a piperidine ring with a methylcarbamate group at the chiral C3 position. The carbamate nitrogen is protected by a tert-butoxycarbonyl (Boc) group, a common strategy in organic synthesis to temporarily mask the reactivity of an amine.[3][5]

Unraveling the Connectivity: A Spectroscopic Deep Dive

Spectroscopic techniques are the bedrock of structure elucidation. We employ a synergistic combination of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to map the molecular framework and confirm its mass.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry serves as the initial checkpoint to verify the molecular weight and gain insights into the molecule's stability and substructures. Electrospray Ionization (ESI) is the preferred method for this polar, non-volatile compound.

Causality of Technique Selection: ESI is a soft ionization technique that minimizes fragmentation, allowing for the clear observation of the protonated molecular ion [M+H]⁺. High-Resolution Mass Spectrometry (HRMS) is then employed to provide an exact mass measurement, which serves as a powerful confirmation of the elemental composition, often to within 5 ppm accuracy.

The fragmentation pattern of Boc-protected amines under MS conditions is highly characteristic. The Boc group is thermally labile and prone to facile cleavage, which provides self-validating evidence of its presence.[8][9]

Expected Mass Spectrometry Data:

| m/z (Daltons) | Proposed Fragment | Interpretation |

| 215.1754 | [M+H]⁺ | Protonated molecular ion. Confirms the molecular weight. |

| 159.1335 | [M - C₄H₈ + H]⁺ | Loss of isobutylene from the Boc group. A classic fragmentation pathway.[10] |

| 115.1229 | [M - Boc + H]⁺ | Complete loss of the Boc group (C₅H₉O₂) to yield the protonated piperidine core. |

| 57.0704 | [C₄H₉]⁺ | tert-Butyl cation, a hallmark fragment of the Boc group.[10] |

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy provides the most detailed picture of the molecular structure by probing the chemical environment of each carbon and hydrogen atom. For a molecule of this complexity, a suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required for an authoritative assignment.

Workflow for NMR-Based Structure Elucidation

Caption: NMR workflow for complete structural assignment.

¹H NMR Spectroscopy: The proton NMR spectrum provides the first look at the hydrogen framework. The piperidine ring protons typically appear as a series of complex, overlapping multiplets due to complex spin-spin coupling and the chair conformation of the ring.[11]

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of unique carbon environments. The presence of the Boc group is easily confirmed by its characteristic signals.

Predicted ¹H and ¹³C NMR Data Summary:

| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key Correlations (from 2D NMR) |

| Boc (C(CH₃)₃) | ~1.45 (s, 9H) | ~80.5 | HMBC to Boc C=O |

| Boc (C(CH₃)₃) | - | ~28.4 | HMBC to Boc quaternary C |

| Boc (C=O) | - | ~155.5 | HMBC from Boc -C(CH₃)₃ and N-CH₃ |

| N-CH₃ | ~2.80 (s, 3H) | ~34.0 | HMBC to C3 and Boc C=O |

| C3-H | ~3.50 (m, 1H) | ~58.0 | COSY to C2-H₂, C4-H₂; HSQC to C3 |

| Piperidine Ring | ~1.60-3.20 (m, 8H) | ~25-55 | Extensive COSY and HSQC correlations |

2D NMR for Unambiguous Assignment: While 1D NMR suggests the presence of the key functional groups, 2D NMR is essential to prove the connectivity.

-

COSY (Correlation Spectroscopy): This experiment maps the proton-proton coupling network. It will show clear correlations between adjacent protons in the piperidine ring (e.g., H2 ↔ H3 ↔ H4), confirming the integrity of the heterocyclic system.

-

HSQC (Heteronuclear Single Quantum Coherence): This spectrum directly links each proton to the carbon it is attached to, allowing for the definitive assignment of all CH, CH₂, and CH₃ groups.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for confirming the overall structure. It reveals correlations between protons and carbons that are 2 or 3 bonds away.

Key HMBC Correlations for Structural Validation

Caption: Key HMBC correlations confirming the placement of the carbamate group.

The crucial HMBC correlations are:

-

From the N-CH₃ protons to the carbamate carbonyl carbon (C=O).

-

From the N-CH₃ protons to the C3 carbon of the piperidine ring.

-

From the tert-butyl protons to the carbamate carbonyl carbon.

These three correlations definitively prove that the methyl and Boc groups are attached to the same nitrogen, and that this entire carbamate moiety is located at the C3 position of the piperidine ring.

Stereochemical Integrity: Confirming the '(S)' Configuration

Spectroscopic methods confirm the connectivity but not the absolute stereochemistry. For a chiral molecule intended for pharmaceutical use, verifying its enantiomeric purity is a non-negotiable step.

Chiral High-Performance Liquid Chromatography (HPLC)

Causality of Technique Selection: Chiral HPLC is the gold standard for separating and quantifying enantiomers. The technique uses a stationary phase that is itself chiral. This chiral stationary phase (CSP) interacts diastereomerically with the two enantiomers of the analyte, causing them to travel through the column at different rates and thus be separated.

Experimental Protocol: Chiral HPLC for Enantiomeric Purity

-

Column Selection: A polysaccharide-based column (e.g., Chiralpak AD-H or Chiralcel OD-H) is typically effective for this class of compounds.

-

Mobile Phase Preparation: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol modifier (e.g., isopropanol or ethanol) is used. A small amount of an amine additive (e.g., diethylamine, DEA) is often required to improve peak shape for basic compounds like piperidines. A typical starting condition would be 90:10:0.1 (v/v/v) Hexane:Isopropanol:DEA.

-

Sample Preparation: Prepare a dilute solution of the sample (~0.5 mg/mL) in the mobile phase.

-

Instrumentation Setup:

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25 °C

-

Detection: UV at 210 nm (as the carbamate has a weak chromophore).

-

-

Analysis: Inject a small volume (5-10 µL) of the sample. The (S)-enantiomer should elute as a single, sharp peak. To validate the method, a racemic (R/S) standard must be analyzed to confirm the separation of the two enantiomer peaks. The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers.

Optical Rotation

Measurement of specific rotation using a polarimeter provides supporting evidence of enantiopurity. A non-zero optical rotation confirms that the sample is not racemic. While it does not prove absolute configuration without comparison to a known standard, it serves as a rapid and crucial quality control check. The sign of the rotation (+ or -) is a characteristic physical property of the enantiomer.

Conclusion: A Self-Validating System for Structural Certainty

The structural elucidation of this compound is a process of assembling corroborating evidence from a suite of orthogonal analytical techniques. Mass spectrometry provides the initial mass confirmation and key fragmentation clues. A comprehensive set of 1D and 2D NMR experiments then builds the complete atomic connectivity map, piece by piece. Finally, chiral HPLC and polarimetry provide the ultimate proof of stereochemical identity and purity.

This rigorous, multi-faceted approach creates a self-validating system. Each piece of data supports the others, leading to an unambiguous and trustworthy structural assignment. For researchers and drug development professionals, this level of analytical certainty is paramount, ensuring that the chiral building blocks used to construct the next generation of therapeutics are of the highest possible quality and integrity.

References

- 1. researchgate.net [researchgate.net]

- 2. thieme-connect.com [thieme-connect.com]

- 3. Page loading... [wap.guidechem.com]

- 4. chemimpex.com [chemimpex.com]

- 5. myuchem.com [myuchem.com]

- 6. (S)-1-Boc-3-(methylamino)piperidine 97 912368-73-1 [sigmaaldrich.com]

- 7. chemscene.com [chemscene.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. acdlabs.com [acdlabs.com]

- 11. Crystal structures of two chiral piperidine derivatives: 1-[(1R)-2-hydroxy-1-phenylethyl]piperidin-4-one and 8-[(1S)-1-phenylethyl]-1,4-dioxa-8-azaspiro[4.5]decane-7-thione - PMC [pmc.ncbi.nlm.nih.gov]

The Alchemical Intermediate: A Technical Guide to (S)-tert-Butyl methyl(piperidin-3-yl)carbamate

CAS Number: 309962-63-8

Introduction: The Strategic Importance of a Chiral Scaffold

In the landscape of modern medicinal chemistry, the pursuit of novel therapeutics with high efficacy and specificity is paramount. Within this pursuit, the design and synthesis of chiral building blocks play a pivotal role. (S)-tert-Butyl methyl(piperidin-3-yl)carbamate, a seemingly unassuming molecule, represents a critical nexus in the development of sophisticated drug candidates. Its strategic importance lies in the stereochemically defined piperidine core, a privileged scaffold in numerous biologically active compounds, and the versatile Boc-protected amine functionality, which allows for controlled, sequential elaboration into complex molecular architectures.[1][2] This technical guide provides an in-depth exploration of this key intermediate, from its synthesis and characterization to its crucial role in the creation of next-generation therapeutics, particularly in the realms of inflammatory diseases and sleep disorders. For researchers and drug development professionals, a thorough understanding of this molecule's properties and applications is essential for unlocking its full potential in the quest for new medicines.

Physicochemical Properties: A Foundation for Application

The physical and chemical properties of this compound dictate its handling, reactivity, and suitability for various synthetic transformations. A summary of these key parameters is presented below.

| Property | Value | Source |

| CAS Number | 309962-63-8 | --INVALID-LINK-- |

| Molecular Formula | C₁₁H₂₂N₂O₂ | --INVALID-LINK--[] |

| Molecular Weight | 214.3 g/mol | --INVALID-LINK--[] |

| Appearance | Colorless to pale yellow liquid or semi-solid | --INVALID-LINK--[4] |

| Boiling Point | Not available | |

| Melting Point | Not available | |

| Solubility | Sparingly soluble in water | --INVALID-LINK--[4] |

| Storage | Keep in a dark place, under an inert atmosphere, at 2-8°C | --INVALID-LINK--[5] |

Enantioselective Synthesis: A Multi-Step Journey from a Natural Precursor

The synthesis of enantiomerically pure this compound is a testament to the elegance of modern organic chemistry, often commencing from a readily available chiral starting material to ensure the desired stereochemistry in the final product. The following protocol details a robust, multi-step synthesis starting from the natural amino acid, L-glutamic acid.[6] This approach is favored for its reliable introduction of the (S)-chirality at the C3 position of the piperidine ring.

Synthesis Workflow from L-Glutamic Acid

Detailed Experimental Protocol

Step 1: (S)-Dimethyl 2-aminopentanedioate

-

Rationale: The initial step protects the carboxylic acid functionalities as methyl esters, preventing their interference in subsequent reactions and increasing the solubility of the compound in organic solvents. Thionyl chloride is a classic and effective reagent for this transformation.

-

Procedure: To a suspension of L-glutamic acid (1 equivalent) in methanol, slowly add thionyl chloride (2.2 equivalents) at 0°C. Allow the reaction mixture to warm to room temperature and then reflux for 12 hours.[6] After completion, remove the solvent under reduced pressure to yield the crude dimethyl ester hydrochloride salt, which is used in the next step without further purification.

Step 2: (S)-Dimethyl 2-(tert-butoxycarbonylamino)pentanedioate

-

Rationale: The Boc group is introduced to protect the primary amine. This protecting group is stable under a wide range of reaction conditions but can be easily removed under mild acidic conditions, making it ideal for multi-step syntheses.[7]

-

Procedure: Dissolve the crude product from Step 1 in dichloromethane. At 0°C, add triethylamine (4 equivalents), followed by di-tert-butyl dicarbonate (1.5 equivalents) and a catalytic amount of 4-dimethylaminopyridine (DMAP). Stir the reaction at room temperature for 6 hours. Quench the reaction with water and extract with dichloromethane. The combined organic layers are washed with 10% aqueous sodium bicarbonate and brine, dried over anhydrous sodium sulfate, and concentrated to give the N-Boc protected diester.

Step 3: (S)-tert-Butyl (1,5-dihydroxypentan-2-yl)carbamate

-

Rationale: Both ester groups are reduced to primary alcohols using sodium borohydride, a mild and selective reducing agent. This diol is the precursor to the piperidine ring.

-

Procedure: To a solution of the N-Boc protected diester (1 equivalent) in methanol, add sodium borohydride (2.5 equivalents) portion-wise at room temperature. Stir for 2 hours. Carefully quench the reaction with 10% aqueous citric acid until the pH is between 5 and 6. Remove the methanol under reduced pressure and extract the aqueous layer with dichloromethane. The combined organic layers are dried and concentrated, and the crude product is purified by column chromatography.

Step 4: (S)-tert-Butyl (1,5-bis((p-tolylsulfonyl)oxy)pentan-2-yl)carbamate

-

Rationale: The primary hydroxyl groups are converted to tosylates, which are excellent leaving groups, to facilitate the subsequent intramolecular cyclization.

-

Procedure: To a solution of the diol (1 equivalent) in dichloromethane at 0°C, add triethylamine (5 equivalents), p-toluenesulfonyl chloride (3 equivalents), and a catalytic amount of DMAP. Allow the reaction to warm to room temperature and stir for 1 hour.[6] Quench with 20% aqueous sodium bicarbonate and extract with dichloromethane. The combined organic layers are washed with brine, dried, and concentrated to yield the crude ditosylate, which is used immediately in the next step.

Step 5: this compound

-

Rationale: The final step involves a double nucleophilic substitution where methylamine acts as the nucleophile, displacing both tosylate groups to form the piperidine ring.

-

Procedure: The crude ditosylate is treated with an excess of methylamine. The reaction proceeds via an SN2 mechanism, leading to the formation of the desired this compound.[6]

Applications in Drug Discovery: A Gateway to Potent Therapeutics

The chiral piperidine scaffold is a cornerstone in the design of numerous pharmaceuticals due to its ability to confer favorable physicochemical and pharmacokinetic properties.[2] this compound serves as a key intermediate in the synthesis of potent and selective inhibitors of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) and orexin receptors.

IRAK4 Inhibitors for Inflammatory Diseases

IRAK4 is a critical kinase in the toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) signaling pathways, which are central to the innate immune response.[8][9] Dysregulation of these pathways is implicated in a variety of inflammatory and autoimmune diseases. The (S)-piperidin-3-yl moiety often serves as a crucial pharmacophore that can be further functionalized to interact with the hinge region or other key residues within the ATP-binding site of IRAK4, leading to potent inhibition of its kinase activity.[8]

Orexin Receptor Antagonists for Sleep Disorders

Orexin-A and orexin-B are neuropeptides that regulate wakefulness by binding to orexin 1 (OX1R) and orexin 2 (OX2R) receptors.[10] Antagonists of these receptors have emerged as a novel class of therapeutics for the treatment of insomnia. The piperidine ring of intermediates like this compound can be incorporated into the core structure of these antagonists, where it often plays a role in orienting other functional groups for optimal interaction with the receptor binding pocket.

Analytical Characterization: Ensuring Quality and Purity

Rigorous analytical characterization is essential to confirm the identity, purity, and enantiomeric integrity of this compound.

Spectroscopic Analysis

-

¹H NMR Spectroscopy: The proton NMR spectrum provides a definitive fingerprint of the molecule. Key diagnostic signals include the large singlet for the nine protons of the tert-butyl group around 1.4-1.5 ppm and the signals corresponding to the protons on the piperidine ring.[7] The methyl group attached to the nitrogen will also have a characteristic signal.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum complements the ¹H NMR data, showing distinct signals for each carbon atom in the molecule, including the carbonyl carbon of the carbamate group and the carbons of the piperidine ring.[11]

-

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying key functional groups. A strong absorption band around 1700 cm⁻¹ is characteristic of the carbonyl group in the Boc protecting group.[12] The N-H stretch of the piperidine amine will also be present.

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound.

Chiral HPLC for Enantiomeric Purity

Ensuring the enantiomeric purity of the final product is critical for its use in pharmaceutical synthesis. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this analysis.

-

Protocol Outline:

-

Column: A chiral stationary phase, such as a polysaccharide-based column (e.g., Chiralpak®), is used.[13]

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol) is typically employed.

-

Detection: UV detection is commonly used.

-

Analysis: The retention times of the (S) and (R) enantiomers will differ, allowing for their separation and quantification. A pure sample of this compound will show a single major peak at the expected retention time.

-

Conclusion

This compound is more than just a chemical intermediate; it is a testament to the power of stereocontrolled synthesis and a vital tool in the arsenal of medicinal chemists. Its robust synthesis from a natural chiral precursor, coupled with its versatile chemical handles, makes it an invaluable building block for the construction of complex and potent drug candidates. As our understanding of the molecular basis of disease deepens, the demand for such well-defined chiral scaffolds will only continue to grow, solidifying the importance of this compound in the future of drug discovery.

References

- 1. thieme-connect.com [thieme-connect.com]

- 2. Thieme E-Journals - Pharmaceutical Fronts / Abstract [thieme-connect.com]

- 4. Page loading... [wap.guidechem.com]

- 5. tert-Butyl (3-methylpiperidin-3-yl)carbamate | 169750-96-3 [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 11. mdpi.com [mdpi.com]

- 12. (S)-Tert-butyl (piperidin-3-ylmethyl)carbamate | 1016167-99-9 [chemicalbook.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

(S)-tert-Butyl methyl(piperidin-3-yl)carbamate molecular weight

An In-Depth Technical Guide to (S)-tert-Butyl Methyl(piperidin-3-yl)carbamate

Abstract

This technical guide provides a comprehensive overview of this compound, a chiral synthetic building block of significant interest in medicinal chemistry and drug development. The document details the compound's core physicochemical properties, with a specific focus on its molecular weight and structural attributes. It further explores established synthetic strategies, emphasizing stereochemical control, and discusses its critical applications as an intermediate in the synthesis of complex pharmaceutical agents. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights grounded in authoritative references to support advanced research and development programs.

Chemical Identity and Physicochemical Properties

This compound, identified by the CAS Number 309962-63-8 , is a key chiral intermediate featuring a piperidine scaffold.[1][][3] The structure is characterized by a stereocenter at the C3 position of the piperidine ring and a tert-butoxycarbonyl (Boc) protecting group on the exocyclic secondary amine. This Boc group is fundamental to its utility in multi-step synthesis; it provides stability and prevents unwanted side reactions, yet can be removed under specific acidic conditions, allowing for selective deprotection and further functionalization.[4][5]

The precise molecular characteristics of this compound are critical for stoichiometric calculations in synthesis and for analytical characterization. Its molecular formula is C11H22N2O2.[1][][6] Based on this, the molecular weight is calculated to be 214.30 g/mol .[1][7]

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

| Molecular Weight | 214.30 g/mol | ChemScene, PubChem[1][7] |

| Molecular Formula | C11H22N2O2 | Fisher Scientific, PubChem[6][7] |

| Exact Mass | 214.168127949 Da | PubChem[7][8] |

| CAS Number | 309962-63-8 | ChemScene, PubChem[1][7] |

| Topological Polar Surface Area | 41.6 Ų | PubChem[7] |

| LogP | 1.2 | PubChem[7] |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 3 | PubChem[7] |

| Synonyms | tert-butyl N-methyl-N-[(3S)-piperidin-3-yl]carbamate, (S)-3-N-Boc-3-(methylamino)piperidine | PubChem, ChemScene[1][7] |

Synthesis and Stereochemical Integrity

The synthesis of enantiomerically pure piperidine derivatives is a cornerstone of modern pharmaceutical development, as the biological activity of chiral molecules is often highly dependent on their stereochemistry. The (S)-enantiomer of tert-butyl methyl(piperidin-3-yl)carbamate serves as a crucial starting material for various therapeutic candidates.[5] General strategies often involve either asymmetric synthesis to establish the chiral center directly or the resolution of a racemic mixture.

One common approach involves the optical resolution of a racemic carbamate precursor using a chiral resolving agent, such as an optically active mandelic acid.[9] This process leverages the formation of diastereomeric salts with different solubilities, allowing for their separation by crystallization.[9] Subsequent liberation of the amine from the resolved salt yields the desired enantiomerically pure compound.

General Protocol: Optical Resolution of (±)-tert-Butyl Methyl(piperidin-3-yl)carbamate

This protocol is a representative workflow based on established chemical principles for resolving chiral amines.

-

Diastereomeric Salt Formation:

-

Dissolve racemic tert-butyl methyl(piperidin-3-yl)carbamate in a suitable solvent (e.g., ethanol or methanol).

-

Add an equimolar amount of a chiral resolving agent, such as (R)-(-)-Mandelic acid, to the solution.

-

Heat the mixture gently to ensure complete dissolution, then allow it to cool slowly to room temperature to facilitate the crystallization of one diastereomeric salt.[9]

-

-

Isolation of Diastereomer:

-

Collect the crystallized salt by filtration. The solid is expected to be enriched in the (S)-amine-(R)-acid salt.

-

Wash the crystals with a small amount of cold solvent to remove impurities.

-

The enantiomeric purity of the salt can be assessed using chiral HPLC at this stage.

-

-

Liberation of the Free Amine:

-

Suspend the isolated diastereomeric salt in a biphasic system of water and an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Add an aqueous base (e.g., 10% sodium carbonate solution) and stir until the solid dissolves completely.[10] This neutralizes the mandelic acid and liberates the free amine into the organic layer.

-

-

Extraction and Purification:

-

Separate the organic layer.

-

Extract the aqueous layer multiple times with the organic solvent to maximize recovery.[10]

-

Combine the organic extracts, dry over an anhydrous salt (e.g., Na2SO4), filter, and concentrate under reduced pressure to yield this compound.

-

Caption: Workflow for the optical resolution of a racemic piperidine carbamate.

Applications in Drug Discovery

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs, particularly those targeting the central nervous system. This compound is a valuable building block for introducing this motif with precise stereochemical control.

Its utility is demonstrated in the synthesis of complex molecules such as orexin receptor antagonists and Interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors.[11] In these syntheses, the Boc-protected amine allows for regioselective modification at another site, typically the piperidine ring nitrogen. After the desired modifications are complete, the Boc group can be cleanly removed to reveal the secondary amine, which can then be used for further coupling reactions to complete the synthesis of the final active pharmaceutical ingredient (API). The carbamate functional group itself is a structural motif found in many therapeutic agents.[12]

Caption: Role as an intermediate in a multi-step API synthesis pathway.

Conclusion

This compound is more than a chemical compound defined by its molecular weight of 214.30 g/mol . It represents a crucial, high-value tool for medicinal chemists. Its defined stereochemistry, coupled with the versatile Boc protecting group, provides a reliable and efficient route to complex chiral molecules. Understanding its physicochemical properties, synthetic pathways, and strategic applications is essential for professionals engaged in the design and development of next-generation therapeutics. This guide provides a foundational framework for leveraging this important building block in research and pharmaceutical development.

References

- 1. chemscene.com [chemscene.com]

- 3. (S)-3-N-Boc-3-(Methylamino)piperidine | 309962-63-8 [sigmaaldrich.com]

- 4. guidechem.com [guidechem.com]

- 5. myuchem.com [myuchem.com]

- 6. (S)-(+)-1-Boc-3-(methylamino)piperidine, 96% | Fisher Scientific [fishersci.ca]

- 7. tert-butyl N-methyl-N-[(3S)-piperidin-3-yl]carbamate | C11H22N2O2 | CID 28875358 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. (S)-tert-Butyl (piperidin-3-ylmethyl)carbamate | C11H22N2O2 | CID 1501847 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. EP2471775B1 - Manufacturing method for a piperidine-3-ylcarbamate compound and optical resolution method therefor - Google Patents [patents.google.com]

- 10. (S)-Tert-butyl (piperidin-3-ylmethyl)carbamate | 1016167-99-9 [chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to (S)-tert-Butyl Methyl(piperidin-3-yl)carbamate: Synthesis, Characterization, and Applications in Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

(S)-tert-Butyl methyl(piperidin-3-yl)carbamate, systematically named tert-butyl N-methyl-N-[(3S)-piperidin-3-yl]carbamate according to IUPAC nomenclature, is a chiral synthetic building block of significant interest in medicinal chemistry. Its structural features, comprising a piperidine scaffold, a chiral center, and a Boc-protected secondary amine, make it a valuable intermediate in the synthesis of complex molecular architectures for drug development. This guide provides a detailed overview of its chemical properties, a step-by-step synthesis protocol, comprehensive characterization data, and a discussion of its applications in the pharmaceutical industry.

Core Compound Profile

The fundamental properties of this compound are summarized below, providing a foundational understanding of this key synthetic intermediate.

| Property | Value | Reference |

| IUPAC Name | tert-butyl N-methyl-N-[(3S)-piperidin-3-yl]carbamate | [1] |

| Synonyms | This compound, (S)-3-N-Boc-3-(methylamino)piperidine | [1] |

| CAS Number | 309962-63-8 | [1] |

| Molecular Formula | C₁₁H₂₂N₂O₂ | [1] |

| Molecular Weight | 214.31 g/mol | [1] |

| Appearance | Colorless to Yellow Liquid or Semi-Solid | |

| Solubility | Soluble in common organic solvents such as methanol, ethanol, and dichloromethane. |

Synthesis and Purification: A Validated Protocol

The synthesis of this compound can be achieved through a multi-step process starting from commercially available precursors. The following protocol outlines a representative and reliable synthetic route.

Synthesis Workflow

The synthesis involves the N-methylation of a Boc-protected aminopiperidine precursor. The choice of the Boc protecting group is strategic, as it allows for selective manipulation of other functional groups and can be removed under specific acidic conditions.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of (S)-tert-Butyl piperidin-3-ylcarbamate

-

To a solution of (S)-3-aminopiperidine dihydrochloride (1.0 eq) in dichloromethane (DCM, 10 vol) is added triethylamine (2.2 eq) at 0 °C.

-

Di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) dissolved in DCM (2 vol) is added dropwise to the reaction mixture.

-

The reaction is stirred at room temperature for 12-16 hours, monitoring for completion by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield (S)-tert-butyl piperidin-3-ylcarbamate.

Causality: The use of a base like triethylamine is crucial to neutralize the hydrochloride salt of the starting material and to scavenge the acid generated during the reaction. Dichloromethane is an excellent solvent for this reaction due to its inertness and ability to dissolve both reactants.

Step 2: Synthesis of this compound

-

To a solution of (S)-tert-butyl piperidin-3-ylcarbamate (1.0 eq) in anhydrous tetrahydrofuran (THF, 10 vol) is added sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

The mixture is stirred at 0 °C for 30 minutes.

-

Methyl iodide (CH₃I, 1.2 eq) is added dropwise, and the reaction is allowed to warm to room temperature and stirred for 4-6 hours.

-

The reaction progress is monitored by TLC. Upon completion, the reaction is carefully quenched with water at 0 °C.

-

The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

Causality: Sodium hydride is a strong base necessary to deprotonate the carbamate nitrogen, forming a nucleophilic anion that readily reacts with the electrophilic methyl iodide. Anhydrous THF is used as a solvent to prevent the reaction of sodium hydride with water.

Purification Protocol

The crude this compound is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent. The fractions containing the pure product are combined and concentrated under reduced pressure to afford the final compound.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of the synthesized this compound.

Spectroscopic Data

| Technique | Expected Peaks/Signals |

| ¹H NMR | Signals corresponding to the tert-butyl protons (singlet, ~1.4 ppm), the N-methyl protons (singlet, ~2.7 ppm), and the piperidine ring protons (multiplets, ~1.5-3.5 ppm). |

| ¹³C NMR | Resonances for the tert-butyl carbons (~28 ppm and ~80 ppm), the N-methyl carbon (~34 ppm), and the piperidine ring carbons (~25-55 ppm). The carbonyl carbon of the carbamate will appear at ~155 ppm. |

| IR (Infrared Spectroscopy) | Characteristic absorption bands for the N-H stretch (if any secondary amine is present as an impurity, ~3300 cm⁻¹), C-H stretches (~2850-2950 cm⁻¹), and a strong C=O stretch of the carbamate group (~1680-1700 cm⁻¹). |

| Mass Spectrometry (MS) | The expected molecular ion peak [M+H]⁺ at m/z 215.18. |

Characterization Workflow

Caption: Analytical workflow for the characterization of the final product.

Applications in Drug Discovery and Development

The this compound scaffold is a key building block in the synthesis of various pharmaceutically active compounds. The piperidine moiety is a common feature in many drugs targeting the central nervous system, and the specific stereochemistry and substitution pattern of this intermediate allow for the precise construction of molecules with desired pharmacological activities.

While this specific intermediate is a valuable tool for medicinal chemists, it is important to note that structurally similar piperidine derivatives are key components in the synthesis of several marketed drugs. For instance, a related compound, tert-butyl-N-methyl-N-[(3R,4R)-4-methylpiperidin-3-yl]carbamate, is a crucial intermediate in the synthesis of Tofacitinib , a Janus kinase (JAK) inhibitor used to treat rheumatoid arthritis.[2][3] This highlights the importance of the substituted piperidine carbamate motif in the development of modern therapeutics.

The versatility of this compound allows for its use in the synthesis of a variety of potential drug candidates through further functionalization of the piperidine ring or deprotection of the Boc group followed by reaction at the secondary amine.

Conclusion

This compound is a valuable and versatile chiral building block in the field of medicinal chemistry. Its synthesis, while requiring careful execution, is achievable through established chemical transformations. The Boc-protected N-methyl-3-aminopiperidine scaffold provides a platform for the development of novel therapeutic agents. The detailed protocols and characterization data presented in this guide serve as a valuable resource for researchers and drug development professionals working to design and synthesize the next generation of innovative medicines.

References

- 1. tert-butyl N-methyl-N-[(3S)-piperidin-3-yl]carbamate | C11H22N2O2 | CID 28875358 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. tert-Butyl N-[(3R,4R)-1-(2-cyanoacetyl)-4-methylpiperidin-3-yl]-N-methylcarbamate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CN105693728A - Synthesis method of JAK inhibitor tofacitinib - Google Patents [patents.google.com]

A Comprehensive Technical Guide to (S)-tert-Butyl methyl(piperidin-3-yl)carbamate: A Chiral Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: Decoding a Key Chiral Intermediate

(S)-tert-Butyl methyl(piperidin-3-yl)carbamate, a chiral piperidine derivative, has emerged as a crucial building block in the synthesis of complex pharmaceutical agents. Its structural features—a stereodefined center, a protected secondary amine, and a methylated carbamate—offer medicinal chemists a versatile scaffold for constructing molecules with precise three-dimensional architectures, often a prerequisite for potent and selective biological activity. This guide provides an in-depth exploration of this compound, from its fundamental properties to its synthesis and application in the development of novel therapeutics.

The piperidine moiety is a ubiquitous structural motif in a vast array of pharmaceuticals and natural products, recognized for its favorable physicochemical properties that can enhance drug-like characteristics such as solubility and bioavailability.[1][2] The introduction of chirality into the piperidine ring further expands its utility, allowing for stereospecific interactions with biological targets.[2] This is particularly critical in the development of drugs targeting the central nervous system (CNS) and other complex biological systems where enantiomeric pairs of a compound can exhibit vastly different pharmacological and toxicological profiles.[3]

Nomenclature and Identification

A clear and unambiguous identification of chemical entities is paramount for scientific communication and reproducibility. This compound is known by several synonyms, which are often encountered in chemical catalogs, patents, and the scientific literature.

| Identifier | Value | Source |

| CAS Number | 309962-63-8 | ChemScene[4] |

| IUPAC Name | tert-butyl N-methyl-N-[(3S)-piperidin-3-yl]carbamate | BOC Sciences[5] |

| Molecular Formula | C₁₁H₂₂N₂O₂ | ChemScene[4] |

| Molecular Weight | 214.30 g/mol | ChemScene[4] |

| InChI Key | RTXNDTNDOHQMTI-VIFPVBQESA-N | Chiral Building Blocks[5] |

| SMILES | O=C(OC(C)(C)C)N(C)[C@@H]1CNCCC1 | ChemScene[4] |

| Synonyms | (S)-3-N-Boc-3-(methylamino)piperidine, (S)-3-(N-Boc-methylamino)piperidine | ChemScene[4], BOC Sciences[5] |

Physicochemical Properties

The physical and chemical properties of this compound are critical for its handling, storage, and application in chemical synthesis. The tert-butoxycarbonyl (Boc) protecting group, in particular, influences its solubility and stability.

| Property | Value | Source |

| Appearance | Colorless to light yellow liquid or semi-solid | Sigma-Aldrich |

| Storage Temperature | 4°C, under inert atmosphere | ChemScene[4] |

| Purity | ≥97% | ChemScene[4] |

Note: Specific physical properties such as boiling point and density are not consistently reported across suppliers and should be determined empirically for specific batches.

Synthesis and Stereochemical Control

A logical synthetic approach involves the N-methylation of the precursor, (S)-tert-butyl piperidin-3-ylcarbamate. This precursor can be synthesized from commercially available starting materials, with the chirality being introduced through resolution or asymmetric synthesis.

Inferred Synthetic Pathway

Caption: Inferred synthetic pathway to this compound.

Experimental Protocol: Synthesis of the Precursor, (S)-tert-Butyl (piperidin-3-ylmethyl)carbamate

While a detailed protocol for the target molecule is elusive, a procedure for a closely related and structurally similar precursor, (S)-tert-butyl (piperidin-3-ylmethyl)carbamate, has been published and provides valuable insight into the practical aspects of synthesizing chiral piperidines.[6] This procedure involves the chiral resolution of a racemic mixture.

Step 1: Formation of the Diastereomeric Salt [6]

-

Combine N-(tert-butoxycarbonyl)-3-aminomethylpiperidine (10 g, 47 mmol, 1 equivalent) and (-)-O,O'-di-p-toluoyl-L-tartaric acid (15.52 g, 47 mmol, 1 equivalent) in dry methanol (100 mL).

-

Heat the mixture to reflux until a homogeneous solution is formed.

-

Cool the reaction mixture to room temperature and stir for 5-6 hours.

-

Filter the resulting white solid and wash with a minimal amount of anhydrous methanol.

-

Purify the crude product by recrystallization from methanol.

Step 2: Liberation of the Free Base [6]

-

Suspend the purified diastereomeric salt in distilled water (25 mL) and cool to 0°C.

-

Add a 10% sodium carbonate solution in batches until the reaction mixture is basic.

-

Continue stirring for 10 minutes.

-

Extract the aqueous mixture with ethyl acetate (5 x 50 mL).

-

Combine the organic layers, dry over a suitable drying agent (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure to yield the target compound.

This method of classical resolution is a robust and scalable approach to obtaining enantiomerically pure amines and serves as a foundational technique in the synthesis of chiral building blocks.

Application in Drug Discovery: A Key Intermediate for Tofacitinib

This compound and its analogs are valuable intermediates in the synthesis of a number of pharmaceuticals. A prominent example is their potential role in the synthesis of Tofacitinib , a Janus kinase (JAK) inhibitor used to treat rheumatoid arthritis and other inflammatory conditions.[1] The chemical structure of Tofacitinib features a chiral trisubstituted piperidine ring, making enantiomerically pure piperidine building blocks essential for its synthesis.

While patents for the synthesis of Tofacitinib often describe various routes and intermediates, the use of a protected 3-amino-4-methylpiperidine derivative is a common theme.[1][7][8] The (S)-configuration at the 3-position of the piperidine ring is crucial for the drug's biological activity. The N-methyl group and the Boc-protecting group on the amine allow for controlled, stepwise construction of the final drug molecule.

Caption: Conceptual workflow of utilizing a chiral piperidine intermediate in the synthesis of Tofacitinib.

The use of a pre-formed, enantiomerically pure building block like this compound offers several advantages in a complex synthesis:

-

Stereochemical Control: It ensures the desired stereochemistry in the final active pharmaceutical ingredient (API), avoiding the need for costly and often low-yielding chiral separations at later stages.

-

Synthetic Efficiency: It simplifies the overall synthetic route by providing a complex fragment in a stable, protected form, ready for coupling with other parts of the target molecule.

-

Versatility: The Boc protecting group is stable under a wide range of reaction conditions but can be readily removed under acidic conditions, providing orthogonal protection strategies in a multi-step synthesis.

Conclusion: An Indispensable Tool for Medicinal Chemists

This compound represents a prime example of a chiral building block that has become indispensable in modern drug discovery. Its well-defined stereochemistry and versatile protecting group strategy empower medicinal chemists to construct complex, three-dimensional molecules with a high degree of precision. As the demand for more potent and selective drugs continues to grow, the importance of such chiral intermediates in streamlining the synthesis of new chemical entities is certain to increase. This guide has provided a foundational understanding of this key molecule, highlighting its identity, synthesis, and critical role in the development of important therapeutics like Tofacitinib.

References

- 1. US9670160B2 - Process for the preparation of tofacitinib and intermediates thereof - Google Patents [patents.google.com]

- 2. thieme-connect.com [thieme-connect.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 309962-63-8 | this compound | Chiral Building Blocks | Ambeed.com [ambeed.com]

- 6. EP2935216B1 - Process for the preparation of tofacitinib and intermediates thereof - Google Patents [patents.google.com]

- 7. WO2021084556A1 - Process for the preparation of tofacitinib and intermediates thereof - Google Patents [patents.google.com]

- 8. CN112250615A - Preparation method of tofacitinib intermediate cis-1-benzyl-N, 4-dimethylpiperidine-3-amine dihydrochloride - Google Patents [patents.google.com]

(S)-tert-Butyl methyl(piperidin-3-yl)carbamate safety and handling

An In-depth Technical Guide to the Safe Handling of (S)-tert-Butyl methyl(piperidin-3-yl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (CAS No. 309962-63-8) is a chiral piperidine derivative commonly utilized as a building block in the synthesis of complex pharmaceutical agents.[1] Its structure incorporates a Boc-protected amine, a feature that imparts specific chemical properties influencing its reactivity, stability, and, consequently, the necessary safety protocols for its handling.[2] This guide provides a comprehensive overview of the critical safety and handling considerations for this compound, grounded in available safety data and established best practices for laboratory research. It is intended to empower researchers to work safely and effectively with this versatile synthetic intermediate.

Hazard Identification and Risk Assessment

A thorough understanding of the potential hazards is the foundation of safe laboratory practice. While comprehensive toxicological data for this compound is not fully available, GHS classifications from supplier data provide a clear directive for cautious handling.[3]

GHS Hazard Statements:

-

H315: Causes skin irritation. [3]

-

H318/H319: Causes serious eye damage/irritation. [3]

-

H335: May cause respiratory irritation. [3]

-

H302: Harmful if swallowed.

These classifications necessitate a proactive approach to exposure minimization. The causality is rooted in the chemical nature of the compound. The piperidine nitrogen is basic, and the overall molecule can act as an irritant upon contact with mucous membranes and skin. The potential for respiratory irritation is linked to the possibility of inhaling fine dust or aerosols.

Field-Proven Insight: Assume that any novel or sparsely studied chemical intermediate is potentially more hazardous than the available data suggests. The absence of comprehensive data should not be interpreted as an absence of risk. All handling procedures should be based on the principle of As Low As Reasonably Practicable (ALARP) exposure.

Physicochemical Properties Summary

| Property | Value | Source |

| Molecular Formula | C₁₁H₂₂N₂O₂ | [1] |

| Molecular Weight | 214.30 g/mol | [1] |

| Appearance | White to off-white solid or liquid | |

| Storage Temperature | 2-8°C, under inert atmosphere |

Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is essential, prioritizing engineering controls and supplementing them with appropriate PPE.

Engineering Controls

-

Chemical Fume Hood: All weighing, transferring, and reaction setup involving this compound should be conducted in a properly functioning chemical fume hood.[4] This is the primary defense against respiratory exposure.

-

Ventilation: Ensure the laboratory has adequate general ventilation to dilute any fugitive emissions.

Personal Protective Equipment (PPE)

The selection of PPE is not merely a checklist; it is a system designed to protect the user from the specific hazards identified.

-

Eye and Face Protection: Chemical safety goggles are mandatory.[4] For procedures with a higher risk of splashing, such as large-scale reactions or quenching, a full-face shield should be worn in addition to goggles.

-

Skin Protection:

-

Gloves: Nitrile or neoprene gloves are recommended. Latex gloves offer insufficient protection against many organic chemicals and should be avoided.[5] Gloves should be inspected for pinholes or tears before each use and changed immediately upon contamination.

-

Lab Coat: A flame-resistant lab coat should be worn at all times, with sleeves fully extended.

-

-

Respiratory Protection: For routine handling within a fume hood, respiratory protection is not typically required. In situations where a fume hood is not available or during a large-scale spill cleanup where aerosol generation is possible, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[4]

Safe Handling and Storage Protocols

Chemical Compatibility

Understanding the chemical reactivity of the Boc-protecting group is key to preventing hazardous situations.

-

Incompatible Materials:

-

Strong Acids: The tert-butoxycarbonyl (Boc) group is labile to strong acids (e.g., trifluoroacetic acid, hydrochloric acid).[6] Contact will lead to the uncontrolled deprotection of the amine, generating isobutylene and carbon dioxide gas, which can cause pressure buildup in a closed system.

-

Strong Oxidizing Agents: As with most organic compounds, avoid contact with strong oxidizers.

-

-

Hazardous Decomposition Products: Upon combustion, this compound will produce oxides of carbon (CO, CO₂) and nitrogen (NOx).[7]

Storage

-

Temperature: Store in a refrigerator at 2-8°C.

-

Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent potential degradation from atmospheric components.

-

Container: Keep the container tightly sealed to prevent moisture ingress and contamination.[4]

Handling Workflow

The following diagram outlines a self-validating workflow for handling this compound.

Caption: Logical workflow for the safe handling of the title compound.

Emergency Procedures

First-Aid Measures

Immediate and appropriate first aid can significantly mitigate the severity of an exposure.

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[8]

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[8]

-

Eye Contact: Immediately rinse with pure water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[8]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[8]

Accidental Release Measures

-

Small Spill (in a fume hood):

-

Wear appropriate PPE.

-

Absorb with an inert, non-combustible material (e.g., sand, vermiculite).

-

Scoop the material into a labeled, sealable container for hazardous waste disposal.

-

Clean the spill area with a suitable solvent, followed by soap and water.

-

-

Large Spill (outside a fume hood):

-

Evacuate the immediate area and restrict access.

-

Ensure ventilation is adequate, if safe to do so. Do not attempt to clean up without appropriate respiratory protection.

-

Follow the small spill procedure, taking care to avoid raising dust.

-

Prevent the spill from entering drains or waterways.[4]

-

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical powder, carbon dioxide (CO₂), or alcohol-resistant foam.[1] A water spray can be used to cool containers.

-

Specific Hazards: Thermal decomposition can release irritating and toxic gases, including nitrogen oxides and carbon monoxide.[7]

-

Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[7]

Waste Disposal

All waste containing this compound must be treated as hazardous chemical waste.

-

Procedure:

-

Collect waste material and any contaminated items (e.g., gloves, absorbent paper) in a clearly labeled, sealed container.

-

Dispose of the waste through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal company.

-

Do not dispose of this chemical down the drain or in regular trash.[4]

-

Conclusion

This compound is a valuable synthetic intermediate. Its safe use hinges on a comprehensive understanding of its potential hazards and the diligent application of established safety protocols. By prioritizing engineering controls, utilizing appropriate PPE, and adhering to the handling and emergency procedures outlined in this guide, researchers can effectively minimize risks and maintain a safe laboratory environment.

References

- 1. echemi.com [echemi.com]

- 2. Boc-Protected Amino Groups [organic-chemistry.org]

- 3. tert-butyl N-methyl-N-[(3S)-piperidin-3-yl]carbamate | C11H22N2O2 | CID 28875358 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. aksci.com [aksci.com]

- 5. Carbamate Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. fishersci.ie [fishersci.ie]

- 8. chemicalbook.com [chemicalbook.com]

(S)-tert-Butyl methyl(piperidin-3-yl)carbamate: A Technical Guide to Sourcing, Synthesis, and Application in Drug Discovery

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary: (S)-tert-Butyl methyl(piperidin-3-yl)carbamate, a chiral piperidine derivative, is a valuable building block in modern medicinal chemistry. Its unique structural features, including a stereodefined piperidine core and an N-methyl-N-Boc protected amine, make it a versatile intermediate for synthesizing complex molecular architectures. The carbamate group, particularly the tert-butyloxycarbonyl (Boc) moiety, serves as a stable and reliable protecting group that is integral to multi-step synthetic campaigns.[1][2] This guide provides a comprehensive overview of its commercial availability, outlines a robust synthetic strategy, details essential analytical quality control procedures, and discusses its application in drug development programs.

Introduction: A Profile of this compound

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast number of approved pharmaceutical agents. Its conformational flexibility and ability to present substituents in defined three-dimensional space allow for precise interactions with biological targets. The chiral nature of this compound adds a critical layer of stereochemical control, which is paramount for achieving target selectivity and desired pharmacological activity.

The N-methyl-N-Boc functionality provides orthogonal protection. The Boc group is stable under a wide range of conditions but can be selectively removed under acidic conditions, while the N-methyl group can influence the final compound's basicity, lipophilicity, and metabolic stability.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 309962-63-8 | [3] |

| Molecular Formula | C₁₁H₂₂N₂O₂ | |

| Molecular Weight | 214.30 g/mol | [3] |

| IUPAC Name | tert-butyl N-methyl-N-[(3S)-piperidin-3-yl]carbamate | Adapted from[4] |

| Appearance | Colorless to Yellow Liquid or Semi-Solid | |

| Storage Conditions | Keep in dark place, inert atmosphere, room temperature |

Commercial Availability and Sourcing

The accessibility of high-purity starting materials is the foundation of any successful drug discovery campaign. This compound is commercially available from a variety of specialty chemical suppliers. When sourcing this intermediate, researchers must prioritize not only chemical purity but also enantiomeric excess (e.e.), as stereochemical integrity is crucial for its intended applications.

Causality in Supplier Selection: Choosing a reputable supplier is not merely a logistical step; it is a risk mitigation strategy. A supplier providing a comprehensive Certificate of Analysis (CoA) with detailed analytical data (e.g., ¹H NMR, LC-MS, and chiral HPLC) validates the material's identity and purity, preventing costly delays and confounding experimental results downstream.

Table 2: Representative Commercial Suppliers of Substituted Piperidine Carbamates

| Supplier | Example Product | Purity | Notes |

| Sigma-Aldrich | tert-Butyl methyl(piperidin-3-yl)carbamate (CAS 172478-01-2) | ≥97% | Available in various quantities from 250 mg to 25 g. |

| Parchem | This compound (CAS 309962-63-8) | - | Specialty chemical supplier.[5] |

| BLD Pharm | tert-Butyl (S)-methyl(piperidin-3-ylmethyl)carbamate (CAS 1124199-22-9) | - | Offers a closely related structural analog.[6] |

| ChemicalBook Vendors | (S)-Tert-butyl (piperidin-3-ylmethyl)carbamate (CAS 1016167-99-9) | ≥98% | Multiple suppliers listed on the platform.[7] |

Note: The table includes the specific target compound and closely related analogs to provide a broader view of the commercial landscape for this class of reagents.

Synthesis and Manufacturing Strategies

While commercially available, an in-house synthesis of this compound may be required for large-scale needs or to create derivatives. A logical and efficient synthetic route is paramount. A common strategy involves the synthesis of a chiral piperidine precursor followed by N-methylation and Boc protection. Chemoenzymatic strategies, utilizing enzymes like transaminases, are also emerging as powerful, green alternatives for establishing the key chiral center with high optical purity.[8]

Proposed Synthetic Workflow

The following workflow outlines a conceptual pathway for the synthesis, emphasizing the key transformations required to achieve the target molecule with high stereochemical fidelity.

Caption: A conceptual synthetic workflow for this compound.

Protocol: N-Boc Protection of a Secondary Amine

This protocol is a representative example for the final step of the synthesis. The choice of di-tert-butyl dicarbonate (Boc₂O) is deliberate; it is an effective and mild Boc-protecting agent, and its byproducts (t-butanol and CO₂) are volatile and easily removed during workup.

-

Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the secondary amine precursor, (S)-3-(methylamino)piperidine (1.0 eq), in anhydrous dichloromethane (DCM, approx. 0.1 M).

-

Base Addition: Add a non-nucleophilic base such as triethylamine (Et₃N, 1.2 eq) or diisopropylethylamine (DIPEA, 1.2 eq). Cool the solution to 0 °C in an ice bath. The base is crucial to neutralize the acid that can form during the reaction, preventing unwanted side reactions.

-

Reagent Addition: Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM to the stirred amine solution.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Workup: Quench the reaction with a saturated aqueous solution of NH₄Cl. Separate the organic layer. Wash the organic layer sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel to yield the pure product.

Analytical Characterization and Quality Control

A self-validating analytical workflow is essential to guarantee the identity, purity, and stereochemical integrity of the material. Each technique provides a piece of the puzzle, and together they form a comprehensive quality profile.

Caption: A comprehensive analytical workflow for quality control.

Table 3: Key Analytical Techniques for Characterization

| Technique | Purpose | Expected Results & Interpretation |

| ¹H & ¹³C NMR | Structural elucidation and identity confirmation. | The ¹H NMR spectrum should show characteristic peaks for the piperidine ring protons, the N-methyl group, and the large singlet for the nine equivalent protons of the tert-butyl group.[7] |

| LC-MS | Confirms molecular weight and assesses chemical purity. | A primary peak corresponding to the expected mass [M+H]⁺ of 215.17. Purity is determined by the relative area of the main peak. |

| Chiral HPLC | Determines enantiomeric excess (e.e.). | Baseline separation of the (S) and (R) enantiomers. The e.e. is calculated from the peak areas, with >99% being ideal for drug development applications. |

| FT-IR | Confirms the presence of key functional groups. | A strong carbonyl (C=O) stretch around 1680-1700 cm⁻¹ is characteristic of the carbamate group.[7] |

Protocol: Chiral HPLC for Enantiomeric Excess (e.e.) Determination

This protocol provides a framework for developing a method to confirm the stereochemical purity of the target compound.

-

Column Selection: Choose a suitable chiral stationary phase (CSP), such as a polysaccharide-based column (e.g., Chiralcel® OD-H or Chiralpak® AD-H). The choice of column is critical as it dictates the enantioseparation.

-

Mobile Phase Screening: Prepare a sample solution (e.g., 1 mg/mL) in the mobile phase. Screen different mobile phase compositions, typically mixtures of hexane/isopropanol or hexane/ethanol, to achieve baseline separation of the enantiomers.

-

Method Optimization: Adjust the mobile phase composition and flow rate (e.g., 1.0 mL/min) to optimize resolution and run time.

-

Analysis: Inject a known concentration of the racemic standard to identify the retention times of both the (S) and (R) enantiomers.

-

Quantification: Inject the sample of this compound. Integrate the peak areas for both enantiomers.

-

Calculation: Calculate the enantiomeric excess using the formula: e.e. (%) = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] × 100.

Applications in Drug Development

This compound is not just an intermediate; it is an enabling tool for medicinal chemists. Its primary application is as a versatile building block for the synthesis of more complex, biologically active molecules.[9]

-